molecular formula C21H16ClN3O2 B11591274 (5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione

Cat. No.: B11591274
M. Wt: 377.8 g/mol
InChI Key: FXALTAXRJZOIOZ-WOJGMQOQSA-N
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Description

The compound (5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining an indole moiety, a chlorophenyl group, and an imidazolidine-2,4-dione core, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzaldehyde, indole, and imidazolidine-2,4-dione.

    Condensation Reaction: The first step involves the condensation of 3-chlorobenzaldehyde with indole in the presence of a base such as sodium hydroxide or potassium carbonate to form the intermediate 3-(3-chlorophenyl)-1H-indole.

    Alkylation: The intermediate is then alkylated with propenyl bromide under basic conditions to introduce the prop-2-en-1-yl group.

    Cyclization: The final step involves the cyclization of the alkylated intermediate with imidazolidine-2,4-dione in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride or sodium borohydride, targeting the imidazolidine-2,4-dione ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the imidazolidine-2,4-dione ring.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Receptor Binding: Its structure suggests potential interactions with biological receptors, useful in pharmacological research.

Medicine

    Anticancer Activity: Preliminary studies may indicate its efficacy in inhibiting cancer cell growth.

    Anti-inflammatory Properties: Potential use in the development of anti-inflammatory drugs.

Industry

    Pharmaceuticals: As a precursor or intermediate in the synthesis of more complex therapeutic agents.

    Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: The compound can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

    DNA Interaction: Potential to intercalate with DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • **(5E)-3-(3-chlorophenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione shares similarities with other indole-based compounds and imidazolidine derivatives, such as:
    • 3-(3-chlorophenyl)-1H-indole
    • 5-(prop-2-en-1-yl)-1H-indole
    • Imidazolidine-2,4-dione derivatives

Uniqueness

  • Structural Complexity : The combination of indole, chlorophenyl, and imidazolidine-2,4-dione in a single molecule is unique.
  • Versatility : Its ability to undergo various chemical reactions and its potential applications in multiple fields make it a versatile compound.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H16ClN3O2/c1-2-10-24-13-14(17-8-3-4-9-19(17)24)11-18-20(26)25(21(27)23-18)16-7-5-6-15(22)12-16/h2-9,11-13H,1,10H2,(H,23,27)/b18-11+

InChI Key

FXALTAXRJZOIOZ-WOJGMQOQSA-N

Isomeric SMILES

C=CCN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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